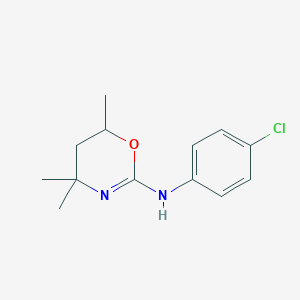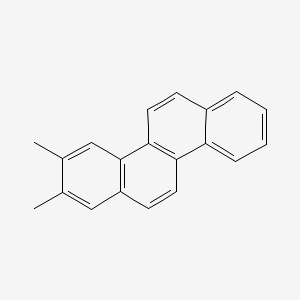
2,3-Dimethylchrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the chrysene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C to ensure optimal yield and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high efficiency and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions: 2,3-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound-1,2-quinone.
Reduction: Formation of 2,3-dimethyl-1,2,3,4-tetrahydrochrysene.
Substitution: Formation of 2,3-dimethyl-4-chlorochrysene or 2,3-dimethyl-4-ethylchrysene.
科学的研究の応用
2,3-Dimethylchrysene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential carcinogenic and mutagenic properties. Studies have shown that it can form DNA adducts, leading to mutations and cancer.
Medicine: Explored for its potential use in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Used in the production of dyes, pigments, and other organic materials. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,3-Dimethylchrysene involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates, such as diol epoxides, which can interact with DNA and form adducts. These DNA adducts can cause mutations, leading to carcinogenesis. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of CYP1A1 and other enzymes involved in the metabolism of PAHs.
類似化合物との比較
2,3-Dimethylchrysene can be compared with other similar compounds, such as:
- 1,2-Dimethylchrysene
- 1,11-Dimethylchrysene
- 5,7-Dimethylchrysene
These compounds share similar structural features but differ in the position of the methyl groups. The unique positioning of the methyl groups in this compound affects its reactivity, metabolic activation, and biological activity. For example, 1,11-Dimethylchrysene has been shown to have different carcinogenic properties compared to this compound .
特性
CAS番号 |
63019-22-7 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC名 |
2,3-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-11-16-8-10-18-17-6-4-3-5-15(17)7-9-19(18)20(16)12-14(13)2/h3-12H,1-2H3 |
InChIキー |
LJVLHKHBUZWKTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C3=C(C=C2)C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


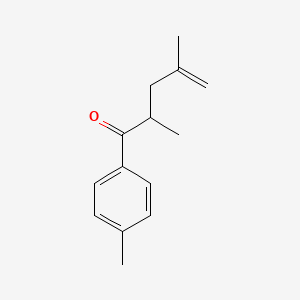
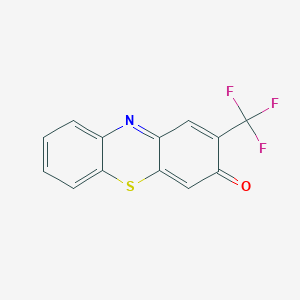
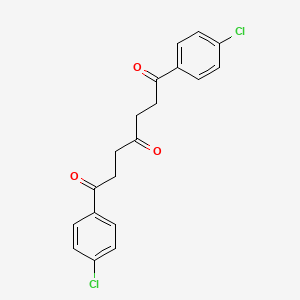

![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
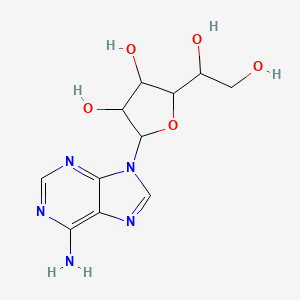
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
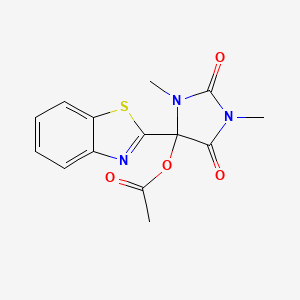
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
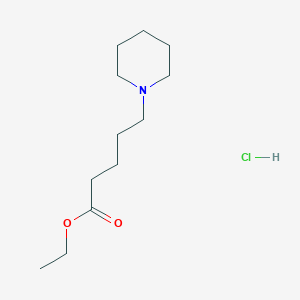

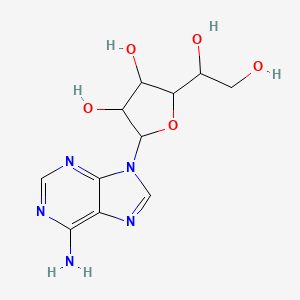
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
